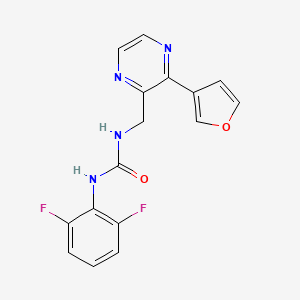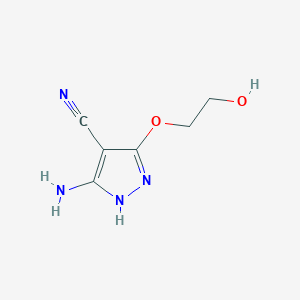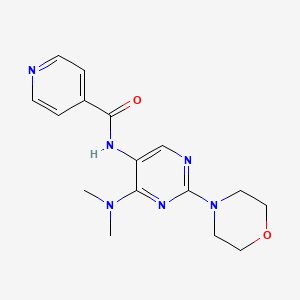
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isonicotinamide group, which is a derivative of nicotinic acid, also known as vitamin B3 . The dimethylamino group suggests the presence of a tertiary amine, which could potentially participate in various chemical reactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the isonicotinamide group, and the dimethylamino group. These groups could potentially participate in a variety of chemical reactions .科学的研究の応用
Parkinson's Disease Treatment
Compounds bearing morpholine and pyrimidine groups have been developed as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. These compounds demonstrate oral efficacy in rat models, highlighting their potential in neurological disorder treatment (Zhang et al., 2008).
pH-Sensing Applications
Pyrimidine-phthalimide derivatives have been synthesized and characterized for their photophysical properties, showing potential as colorimetric pH sensors and logic gates for specific applications. These compounds exhibit solid-state fluorescence and positive solvatochromism, demonstrating their utility in developing novel pH-sensitive materials (Yan et al., 2017).
Neurokinin-1 Receptor Antagonist
A water-soluble neurokinin-1 receptor antagonist has been identified, displaying high affinity and oral activity in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound's development underscores the importance of solubility and receptor specificity in drug design (Harrison et al., 2001).
Kinase Inhibition
Morpholine isosteres have been incorporated into inhibitors of the PI3K-AKT-mTOR pathway, indicating the morpholine group's significance in drug development for cancer treatment. These compounds demonstrate potent and selective inhibition, showcasing the critical role of structural motifs in therapeutic efficacy (Hobbs et al., 2019).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds offer insights into the design of new antibacterial and antituberculosis agents, highlighting the versatility of pyrimidine derivatives in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Fluorescent Probe for Sensing pH
A fluorescent probe based on naphthalimide and isonicotinic acid hydrazide has been developed for monitoring acidic and alkaline pH in living cells. This probe demonstrates the potential of naphthalimide derivatives for bioimaging applications, offering a tool for studying cellular processes and environments (Jiao et al., 2019).
将来の方向性
特性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-3-5-17-6-4-12)11-18-16(20-14)22-7-9-24-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLAZKMRJAOLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

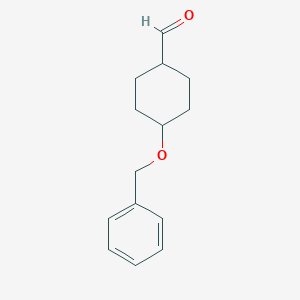
![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)


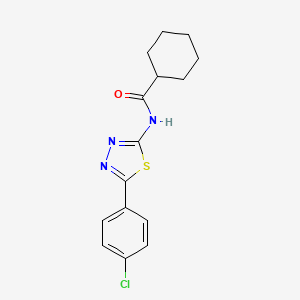


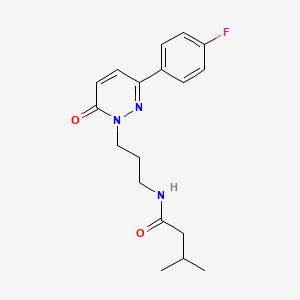
![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)
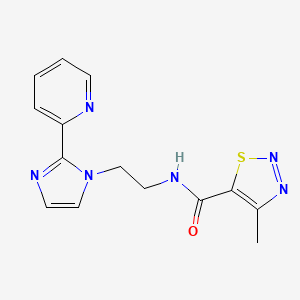
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)
